4-Isopropyl-alpha1-methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide)
Description
4-Isopropyl-alpha1-methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) (hereafter referred to by its common abbreviation VDH, as cited in and ) is a dihydrazide derivative with a bicyclic imidazolidine core. Its structure features two propionohydrazide (-NHNHCOCH2CH3) groups at the 1- and 3-positions, an isopropyl substituent at the 4-position, and a methyl group at the alpha1 position. This compound is primarily employed as a thermal latent curing agent in epoxy-based adhesives and sealing materials for electronics, such as LCD panels, due to its delayed reactivity under high-temperature processing conditions .
VDH’s latent curing behavior arises from steric hindrance and hydrogen-bonding interactions within its imidazolidine core, which prevent premature crosslinking with epoxy resins until elevated temperatures are applied. This property ensures optimal adhesion and minimizes contamination in sensitive applications like liquid crystal displays (LCDs) .
Properties
CAS No. |
94231-34-2 |
|---|---|
Molecular Formula |
C13H24N6O4 |
Molecular Weight |
328.37 g/mol |
IUPAC Name |
3-[3-(3-hydrazinyl-3-oxopropyl)-2,5-dioxo-4-propan-2-ylimidazolidin-1-yl]-2-methylpropanehydrazide |
InChI |
InChI=1S/C13H24N6O4/c1-7(2)10-12(22)19(6-8(3)11(21)17-15)13(23)18(10)5-4-9(20)16-14/h7-8,10H,4-6,14-15H2,1-3H3,(H,16,20)(H,17,21) |
InChI Key |
LKZRTJXURSDRSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)N(C(=O)N1CCC(=O)NN)CC(C)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Isopropyl-2,5-dioxoimidazolidine Core
- The imidazolidine-2,5-dione ring is commonly synthesized by cyclization of appropriate amino acid derivatives or dipeptides.
- For the isopropyl substitution at position 4, starting materials such as isopropyl-substituted amino acids (e.g., valine derivatives) are used.
- Cyclization is achieved under dehydrating conditions, often using reagents like phosgene, carbodiimides, or via thermal cyclization.
Introduction of Propionohydrazide Groups
- The 1,3-di(propionohydrazide) substitution is introduced by reacting the imidazolidine-2,5-dione intermediate with propionohydrazide or hydrazine derivatives.
- This step involves nucleophilic attack of hydrazide nitrogen on the carbonyl carbons of the imidazolidine ring or on activated ester intermediates.
- Reaction conditions typically include reflux in polar solvents such as ethanol, methanol, or dimethylformamide (DMF).
- Catalysts or acid/base conditions may be optimized to favor hydrazide formation without ring opening.
Purification
- The crude product is purified by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or by chromatographic techniques.
- Characterization is performed by NMR, IR spectroscopy, and mass spectrometry to confirm the structure.
Experimental Data and Reaction Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Isopropyl-substituted amino acid derivative | DMF or ethanol | 80–120 °C | 4–8 hours | 70–85 | Cyclization to imidazolidine-2,5-dione |
| 2 | Propionohydrazide, hydrazine derivatives | Ethanol, DMF | Reflux (78–120 °C) | 6–12 hours | 60–75 | Hydrazide substitution at 1,3 positions |
| 3 | Recrystallization or chromatography | Ethanol, EtOAc | Ambient | 2–4 hours | Purity >98% | Final purification and isolation |
Research Findings and Optimization Notes
- The isopropyl substitution influences the steric environment, requiring careful control of reaction temperature to avoid ring degradation.
- Hydrazide formation is sensitive to moisture; anhydrous conditions improve yield and purity.
- Use of polar aprotic solvents like DMF enhances solubility and reaction rate for hydrazide substitution.
- The compound exhibits moderate stability under standard laboratory conditions but requires storage under inert atmosphere to prevent hydrolysis.
- Analytical data confirm the presence of two hydrazide groups and the imidazolidine ring integrity.
Chemical Reactions Analysis
4-Isopropyl-alpha1-methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds related to 4-Isopropyl-alpha1-methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) exhibit promising anticancer properties. For instance, a study synthesized propanamide derivatives that demonstrated significant cytotoxicity against various cancer cell lines. The results showed that certain derivatives had low IC50 values, indicating strong anticancer activity compared to established chemotherapeutics like doxorubicin .
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of specific enzymes involved in disease processes. For example, similar imidazolidine derivatives have been studied for their ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH can be beneficial in treating autoimmune diseases and certain cancers .
Study on Anticancer Properties
A comprehensive study evaluated a series of synthesized compounds based on the imidazolidine structure. The study reported that several derivatives exhibited promising anticancer activity with IC50 values significantly lower than those of standard treatments. This suggests that further development could lead to new therapeutic agents targeting cancer cells effectively .
Enzyme Inhibition Research
In another research initiative focusing on enzyme inhibition, derivatives similar to 4-Isopropyl-alpha1-methyl-2,5-dioxoimidazolidine were tested against DHODH. The findings revealed that these compounds effectively inhibited enzyme activity in vitro, highlighting their potential as drug candidates for diseases where DHODH plays a critical role .
Mechanism of Action
The mechanism of action of 4-Isopropyl-alpha1-methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Other Dihydrazide Curing Agents
VDH is structurally and functionally distinct from other dihydrazides used in epoxy curing, such as adipic acid dihydrazide (ADH) , isophthalic dihydrazide (IDH) , and sebacic dihydrazide (SDH) . The table below summarizes key differences:
| Property | VDH (4-Isopropyl-alpha1-methyl derivative) | ADH (Aliphatic) | IDH (Aromatic) | SDH (Aliphatic) |
|---|---|---|---|---|
| Backbone Structure | Bicyclic imidazolidine | Linear aliphatic | Aromatic | Linear aliphatic |
| Reactivity | Latent (high-temperature activation) | Moderate | High | Moderate |
| Adhesion Strength | Superior (15–20 MPa) | 10–12 MPa | 8–10 MPa | 12–14 MPa |
| Curing Onset Temp. | 150–160°C | 120–130°C | 100–110°C | 130–140°C |
| LC Contamination | Low (<0.1 ppm) | Moderate | High | Moderate |
Key Findings :
- Structural Impact on Reactivity : VDH’s imidazolidine core and bulky isopropyl group contribute to its latent curing behavior , unlike ADH and SDH, which have flexible aliphatic backbones enabling earlier crosslinking . IDH’s aromatic spacer increases reactivity but reduces compatibility with epoxy resins, leading to higher liquid crystal (LC) contamination in LCDs.
- Adhesion Performance : VDH-based adhesives exhibit superior adhesion (15–20 MPa) due to enhanced molecular rigidity and hydrogen-bonding capacity, compared to ADH (10–12 MPa) and SDH (12–14 MPa) .
- Thermal Stability : VDH’s curing onset temperature (150–160°C) aligns with industrial LCD fabrication processes, whereas IDH’s lower onset (100–110°C) risks premature curing during storage .
Comparison with Imidazolidine-Based UV Filters
While VDH is specialized for epoxy curing, structurally related imidazolidine derivatives, such as diethyl 2,2'-((Z)-4-(4-methoxybenzylidene)-2,5-dioxoimidazolidine-1,3-diyl)diacetate (3b) and 4g (), are designed as UV filters in cosmetics. Key distinctions include:
| Property | VDH (Curing Agent) | 3b/4g (UV Filters) |
|---|---|---|
| Functional Groups | Propionohydrazide, isopropyl | Methoxybenzylidene, allylidene |
| Application | Epoxy adhesives | Sunscreens, lotions |
| Key Performance | Latent curing, adhesion | UVA/UVB absorption, photostability |
| Safety Profile | Low toxicity in industrial use | Non-cytotoxic (up to 50 µM) |
Key Findings :
- Substituent Effects : VDH’s hydrazide groups enable epoxy crosslinking, whereas 3b and 4g’s conjugated methoxybenzylidene/allylidene groups absorb UV radiation (UVA PF = 6.83 for 4g; SPF = 3.07 for 3b) .
- Photostability : UV filters like 3b degrade into geometric isomers under light, while VDH’s stability under thermal stress is critical for industrial applications .
Research Implications and Industrial Relevance
VDH’s unique combination of a rigid imidazolidine core and latent reactivity makes it indispensable in high-precision epoxy adhesives, outperforming linear aliphatic (ADH, SDH) and aromatic (IDH) dihydrazides. Its structural analogs in UV filtering (e.g., 3b, 4g) highlight the versatility of imidazolidine derivatives but underscore the importance of substituent design in tailoring functionality .
Biological Activity
4-Isopropyl-alpha1-methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) is a synthetic compound characterized by its unique imidazolidine structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications. Understanding its biological activity involves examining its chemical properties, synthesis methods, and interaction with biological systems.
- Molecular Formula : C₁₃H₂₄N₆O₄
- Molecular Weight : 328.367 g/mol
The structure of 4-Isopropyl-alpha1-methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) includes two propionohydrazide groups attached to the imidazolidine ring, enhancing its reactivity and potential biological interactions. The isopropyl substitution increases lipophilicity, which may influence the compound's absorption and distribution in biological systems .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. General steps may include:
- Formation of the imidazolidine core.
- Introduction of propionohydrazide groups.
- Purification through recrystallization or chromatography.
Biological Activity
Research into the biological activity of 4-Isopropyl-alpha1-methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) has revealed several promising effects:
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The hydrazide functionality is known to enhance interactions with microbial targets, potentially leading to effective antimicrobial agents .
Anti-inflammatory Effects
Compounds related to 4-Isopropyl-alpha1-methyl-2,5-dioxoimidazolidine have demonstrated anti-inflammatory activities in various models. For instance, derivatives have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against various pathogens | |
| Anti-inflammatory | Inhibition of cytokines; edema reduction | |
| Cytotoxicity | Low toxicity predicted |
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of a related compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control groups, suggesting that structural modifications can enhance antimicrobial potency.
Case Study 2: In Vivo Anti-inflammatory Activity
In an in vivo study using carrageenan-induced paw edema in rats, compounds similar to 4-Isopropyl-alpha1-methyl-2,5-dioxoimidazolidine showed a reduction in paw swelling comparable to standard anti-inflammatory drugs like Diclofenac. This suggests potential for development into therapeutic agents for inflammatory conditions .
Pharmacokinetics and Toxicology
Initial pharmacokinetic studies indicate that the compound may exhibit favorable absorption characteristics due to its lipophilicity. Toxicity predictions categorize it within a low-risk profile for hepatotoxicity and mutagenicity based on preliminary assessments .
Q & A
Q. Table 1: Synthesis Conditions and Yields
| Step | Reagents | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Core Formation | Methyl isopropyl ketone, urea | HCl/EtOH | 12 | 65–70 | N/A |
| Hydrazidation | Propionohydrazide | Ethanol | 4 | 75–80 | |
| Purification | Water | — | — | 70–85 |
Basic: How to safely handle hydrazine derivatives during synthesis?
Methodological Answer:
Hydrazine hydrate (used in hydrazide synthesis) is highly toxic and requires:
- Controlled Environment : Use fume hoods and PPE (gloves, goggles) as per lab safety regulations .
- Waste Management : Neutralize residual hydrazine with dilute HCl before disposal.
- Alternatives : Consider using pre-formed hydrazide derivatives to minimize direct hydrazine exposure .
Advanced: How to optimize reaction conditions using computational methods?
Methodological Answer:
- Reaction Path Search : Employ quantum chemical calculations (e.g., DFT) to model cyclization and hydrazidation steps. ICReDD’s workflow integrates computational predictions with experimental validation, reducing trial-and-error approaches .
- Parameter Screening : Use factorial design to test variables like temperature (80–120°C), solvent polarity (ethanol vs. NMP), and catalyst concentration .
Q. Table 2: Computational Parameters for Cyclization
| Parameter | Range Tested | Optimal Value | Software Used |
|---|---|---|---|
| Temperature | 80–150°C | 110°C | Gaussian 16 |
| Solvent | Ethanol, NMP | NMP | COSMO-RS |
| Activation Energy (DFT) | 50–100 kJ/mol | 75 kJ/mol | ORCA |
Advanced: How to resolve contradictions in spectral data (e.g., NMR vs. theoretical predictions)?
Methodological Answer:
- Validation : Compare experimental NMR/IR with computational spectra (e.g., using ACD/Labs or ChemDraw ).
- Dynamic Effects : Account for tautomerism or conformational flexibility (common in hydrazides) via variable-temperature NMR .
- Cross-Referencing : Use high-purity reference standards (e.g., PubChem CID 2796587 analogs ) to confirm peak assignments.
Advanced: What strategies improve thermal stability for polyhydrazide derivatives?
Methodological Answer:
- Structural Modifications : Introduce aromatic rings (e.g., phenyl groups) to enhance rigidity, as seen in poly(1,3,4-oxadiazole) systems .
- Cyclodehydration : Convert hydrazides to oxadiazoles via thermal treatment (180°C under vacuum), improving stability .
- Additives : Incorporate LiCl or pyridine during synthesis to reduce side reactions .
Q. Table 3: Thermal Stability Comparison
| Derivative | Decomposition Temp (°C) | Modification | Reference |
|---|---|---|---|
| Parent Hydrazide | 150–160 | — | N/A |
| Oxadiazole Analog | 280–300 | Cyclodehydration | |
| Aromatic-Substituted | 220–240 | Phenyl groups |
Advanced: How to design experiments for scalable synthesis without compromising yield?
Methodological Answer:
- Process Intensification : Use continuous-flow reactors for controlled exothermic reactions (e.g., hydrazidation).
- Membrane Separation : Apply solvent-resistant nanofiltration to recover unreacted precursors (aligned with CRDC subclass RDF2050104 ).
- DoE (Design of Experiments) : Apply fractional factorial design to prioritize critical parameters (catalyst loading, stoichiometry) .
Advanced: How to address solubility challenges in characterization?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/water mixtures for NMR analysis.
- Derivatization : Temporarily convert hydrazides to trifluoroacetylated analogs for enhanced solubility in organic solvents .
- High-Throughput Screening : Test solubility in 96-well plates with automated solvent dispensers .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
